molecular formula C9H8ClFO B1388173 4-Fluoro-2,6-dimethylbenzoyl chloride CAS No. 896120-69-7

4-Fluoro-2,6-dimethylbenzoyl chloride

Cat. No. B1388173
M. Wt: 186.61 g/mol
InChI Key: RIJZJWFWYZXZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2,6-dimethylbenzoyl chloride is a chemical compound with the molecular formula C9H8ClFO . It has an average mass of 186.611 Da and a monoisotopic mass of 186.024765 Da .


Molecular Structure Analysis

The 4-Fluoro-2,6-dimethylbenzoyl chloride molecule contains a total of 20 bonds . There are 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide (aromatic) .


Physical And Chemical Properties Analysis

4-Fluoro-2,6-dimethylbenzoyl chloride has a molecular weight of 186.611 . It is categorized under Carbonyl Chlorides .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the respiratory system being the target organ . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

As of now, 4-Fluoro-2,6-dimethylbenzoyl chloride is used for research purposes . Its future applications will depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

4-fluoro-2,6-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-5-3-7(11)4-6(2)8(5)9(10)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJZJWFWYZXZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dimethylbenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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